Lanopepden Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1441390-17-5 |
|---|---|
Molecular Formula |
C23H38FN7O7S |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide;methanesulfonic acid |
InChI |
InChI=1S/C22H34FN7O4.CH4O3S/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16;1-5(2,3)4/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26);1H3,(H,2,3,4)/t17-,18+;/m1./s1 |
InChI Key |
UNGNACZMQRGYNV-URBRKQAFSA-N |
Isomeric SMILES |
CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lanopepden mesylate; GSK1322322 mesylate salt; GSK 1322322 mesylate salt GSK-1322322 mesylate salt; |
Origin of Product |
United States |
Foundational & Exploratory
Lanopepden Mesylate: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopepden Mesylate, also known as GSK1322322, is a novel antibacterial agent belonging to the class of peptide deformylase (PDF) inhibitors. PDF is an essential bacterial enzyme that plays a crucial role in protein maturation, making it an attractive target for the development of new antibiotics. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Antibacterial Spectrum
This compound has demonstrated potent activity primarily against Gram-positive bacteria, including drug-resistant strains. Its efficacy has also been evaluated against key Gram-negative respiratory pathogens. The following tables summarize the in vitro activity of this compound, presenting Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates.
Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | 940 | ≤0.12 - >16 | 1 | 4 |
| Staphylococcus aureus (Methicillin-susceptible, MSSA) | - | - | - | 4 |
| Staphylococcus aureus (Methicillin-resistant, MRSA) | - | - | - | 4 |
| Streptococcus pneumoniae (all) | 947 | ≤0.06 - 4 | 0.5 | 2 |
| Streptococcus pneumoniae (Penicillin-susceptible) | - | - | 0.25 | 1 |
| Streptococcus pneumoniae (Penicillin-resistant) | - | - | 1 | 1 |
| Streptococcus pyogenes | 617 | ≤0.06 - 1 | 0.25 | 0.5 |
Data compiled from studies on GSK1322322.[1][2]
Table 2: In Vitro Activity of this compound Against Gram-Negative Respiratory Pathogens
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | 2,370 | ≤0.12 - >16 | 2 | 4 |
| Moraxella catarrhalis | 115 | ≤0.12 - 2 | 0.5 | 1 |
Data compiled from studies on GSK1322322.[1][2]
Mechanism of Action: Inhibition of Peptide Deformylase
In bacteria, protein synthesis is initiated with N-formylmethionine. The N-formyl group is essential for the initiation of translation but must be removed for the protein to mature and become functional. This crucial step is catalyzed by the enzyme peptide deformylase (PDF).
This compound acts as a potent and selective inhibitor of bacterial PDF. By binding to the active site of the enzyme, it prevents the removal of the N-formyl group from nascent polypeptide chains. This blockage of protein maturation leads to the accumulation of non-functional, formylated proteins, ultimately resulting in the cessation of bacterial growth and cell death.[3]
Caption: Mechanism of action of this compound.
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound is performed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
1. Preparation of Materials:
-
Bacterial Isolate: A pure, overnight culture of the test bacterium grown on an appropriate agar medium.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.
-
This compound: A stock solution of known concentration, prepared in a suitable solvent.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Saline Solution: Sterile 0.85% NaCl.
-
McFarland Standard: 0.5 McFarland turbidity standard.
-
Incubator: Calibrated to 35°C ± 2°C.
2. Inoculum Preparation:
-
From the fresh agar plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
The range of concentrations should be appropriate to determine the MIC for the test organism.
-
Include a growth control well containing only the inoculated broth and a sterility control well containing only uninoculated broth.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well.
-
The final volume in the test wells will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, examine the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination.
Conclusion
This compound is a promising antibacterial agent with a novel mechanism of action that targets the essential bacterial enzyme, peptide deformylase. Its potent in vitro activity against a range of clinically important Gram-positive pathogens, including resistant phenotypes, and some Gram-negative respiratory pathogens, highlights its potential as a valuable therapeutic option. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and development of this and other novel antibacterial compounds.
References
An In-depth Technical Guide to Peptide Deformylase Inhibitors for Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of peptide deformylase (PDF) inhibitors, a promising class of antibacterial agents targeting Gram-positive bacteria. This document delves into the core mechanism of action, profiles of key inhibitory compounds, extensive quantitative data on their efficacy, detailed experimental protocols, and visual representations of critical pathways and workflows.
Introduction to Peptide Deformylase as an Antibacterial Target
Peptide deformylase is a prokaryotic metalloenzyme essential for bacterial growth and survival.[1][2] In bacterial protein synthesis, all proteins are initially synthesized with an N-formylmethionine residue. PDF's critical role is to remove this N-formyl group, a necessary step for the subsequent removal of the methionine by methionine aminopeptidase (MAP) and the maturation of the protein.[3][4] As this N-formylation is a unique and essential process in bacteria, but not in mammalian cytosolic protein synthesis, PDF presents a highly selective and attractive target for the development of novel antibiotics.[1][2][5] Inhibiting PDF leads to the accumulation of formylated proteins, ultimately resulting in the cessation of bacterial growth.[4] A significant advantage of PDF inhibitors is their potential to circumvent existing antibiotic resistance mechanisms, as they target a novel pathway.[1][2]
There are two main classes of bacterial PDF enzymes: Type 1, found in Gram-negative and some Gram-positive bacteria, and Type 2, which is exclusively found in Gram-positive bacteria.[3][6] This distinction offers opportunities for the development of broad-spectrum or targeted therapies.
Mechanism of Action of PDF Inhibitors
PDF is a metalloenzyme, typically containing a ferrous ion (Fe²⁺) in its active site, which is crucial for its catalytic activity.[1][3] However, for laboratory assays, a more stable nickel-containing surrogate is often used.[1][2] PDF inhibitors are designed to chelate this metal ion, thereby blocking the enzyme's function. The general structure of most PDF inhibitors consists of a "chelator + peptidomimetic" scaffold.[1][2] While various chelating groups can inhibit the enzyme in a cell-free environment, compounds containing a hydroxamic acid or N-formyl hydroxylamine moiety have demonstrated the most significant antibacterial activity.[1][2] These inhibitors act as potent, competitive, and reversible inhibitors of PDF.[3]
dot
Caption: Mechanism of Action of Peptide Deformylase Inhibitors.
Key Peptide Deformylase Inhibitors for Gram-Positive Bacteria
Several PDF inhibitors have been identified and have progressed through preclinical and clinical development. These compounds generally exhibit a broad spectrum of activity against Gram-positive pathogens, including multidrug-resistant strains.
-
Actinonin: A naturally occurring antibiotic, actinonin was one of the first identified PDF inhibitors.[7] It contains a hydroxamate group that chelates the active site metal ion.[3] While a potent inhibitor, its in vivo efficacy can be limited. IC50 values for actinonin have been reported as 11 nM for Ni-PDF from S. aureus.[3]
-
LBM415 (VIC-104959): This synthetic PDF inhibitor has shown potent activity against a range of Gram-positive organisms, including staphylococci, streptococci, and enterococci.[8] LBM415 has advanced to clinical trials for the treatment of respiratory tract and skin infections.[1][2][8] It has demonstrated efficacy in murine infection models against Staphylococcus aureus (both MSSA and MRSA) and Streptococcus pneumoniae (both PSSP and PRSP).[8]
-
GSK1322322: A novel PDF inhibitor with activity against multidrug-resistant respiratory and skin pathogens, including MRSA and S. pneumoniae.[6][9] GSK1322322 has undergone Phase I and II clinical trials and has demonstrated a good safety and tolerability profile.[9][10][11] It exhibits a potent sub-MIC effect against S. aureus, inhibiting growth for extended periods at concentrations below the MIC.[10]
-
BB-83698: This compound has also progressed to Phase I clinical trials and displays excellent in vitro potency against S. pneumoniae.[1][2][3] In a mouse model of pneumococcal pneumonia, BB-83698 demonstrated high survival rates (70-100%) against both susceptible and resistant strains.[12][13]
-
VRC4887 (a derivative of VRC3375): VRC3375 is a potent PDF inhibitor with a Ki of 0.24 nM against the E. coli enzyme and has activity against Gram-positive pathogens.[5]
Quantitative Data: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for various PDF inhibitors against a range of Gram-positive bacteria.
Table 1: In Vitro Activity (MIC) of PDF Inhibitors against Gram-Positive Bacteria
| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| LBM415 | Streptococcus pneumoniae | - | 1 | [14] |
| Staphylococcus aureus | - | - | [8] | |
| Enterococcus spp. | - | - | [8] | |
| GSK1322322 | Streptococcus pneumoniae | - | 2 | [9][15] |
| Staphylococcus aureus | - | 4 | [9][15] | |
| Streptococcus pyogenes | - | 0.5 | [15] | |
| BB-83698 | Streptococcus pneumoniae | - | 0.25 - 0.5 | [3][16] |
| Staphylococcus aureus | - | - | [17] | |
| Streptococcus pyogenes | - | - | [3] | |
| Streptococcus agalactiae | - | - | [3] | |
| BB-3497 | Streptococcus pneumoniae | - | >8 | [16] |
| Staphylococcus aureus (MRSA) | - | - | [7] | |
| Enterococcus faecalis (VRE) | - | - | [7] | |
| VRC3375 | Staphylococcus aureus | - | - | [5] |
| Streptococcus pneumoniae | - | - | [5] | |
| Enterococcus spp. | - | - | [5] |
Table 2: Enzyme Inhibition (IC50/Ki) of PDF Inhibitors
| Compound | Enzyme Source | IC50 (nM) | Ki (nM) | Reference(s) |
| Actinonin | S. aureus (Ni-PDF) | 11 | - | |
| BB-81384 | S. pneumoniae (Ni-PDF) | 9 | - | [18] |
| S. aureus (Ni-PDF) | 300 | - | [18][19] | |
| BB-3497 | M. bovis BCG PDF | 24.9 | - | [18][19] |
| VRC3375 | E. coli (Ni-PDF) | - | 0.24 | [5] |
Table 3: In Vivo Efficacy of PDF Inhibitors in Murine Models
| Compound | Infection Model | Pathogen | Dosing Regimen | Outcome | Reference(s) |
| LBM415 | Pneumonia | S. pneumoniae | 20-80 mg/kg (p.o.) | Significant reduction in bacterial counts | [8] |
| GSK1322322 | Respiratory Tract Infection | S. pneumoniae | 18.75-300 mg/kg (oral) | 1.2-2.8 log10 CFU/lung reduction | [9] |
| BB-83698 | Pneumonia | S. pneumoniae | 80 mg/kg/12h or 160 mg/kg/24h (s.c.) | 70-100% survival at 10 days | [12][13] |
Detailed Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][21]
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (e.g., Mueller-Hinton agar), select 3-5 colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the PDF inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the inhibitor in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no inhibitor) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth (i.e., the first clear well).[16]
-
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PDF.
Protocol: Coupled Spectrophotometric Assay
This is a continuous, enzyme-linked assay.[22]
-
Reaction Mixture Preparation:
-
In a 96-well microtiter plate, prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.6)
-
15 mM NAD⁺
-
0.25 U formate dehydrogenase
-
A suitable substrate peptide (e.g., formyl-Met-Ala-Ser)
-
Purified PDF enzyme (e.g., Ni-PDF from S. aureus)
-
-
-
Inhibitor Addition:
-
Add varying concentrations of the PDF inhibitor to the wells. Include a control with no inhibitor.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the PDF enzyme or the substrate.
-
The PDF enzyme will cleave the formyl group from the substrate, releasing formate.
-
Formate dehydrogenase will then oxidize the formate, reducing NAD⁺ to NADH.
-
Monitor the increase in absorbance at 340 nm (due to NADH production) over time using a plate reader at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]
-
This model assesses the therapeutic efficacy of the PDF inhibitor in a living organism.[13]
Protocol:
-
Animal Model:
-
Use immunocompetent mice (e.g., Swiss or BALB/c). For some less virulent strains, leukopenic mice may be required.[13]
-
-
Induction of Pneumonia:
-
Treatment:
-
At a specified time post-infection (e.g., 3, 6, 12, or 18 hours), begin treatment with the PDF inhibitor.[12][13]
-
Administer the compound via a relevant route (e.g., subcutaneous injection or oral gavage) at various doses and schedules (e.g., once or twice daily for 3 days).[12][13]
-
Include a vehicle control group and potentially a comparator antibiotic group.
-
-
Outcome Measures:
-
Pharmacokinetic Analysis (Optional but Recommended):
Visualizations of Workflows and Relationships
dot
Caption: Workflow for the evaluation of novel PDF inhibitors.
dot
Caption: Potential mechanisms of bacterial resistance to PDF inhibitors.
Conclusion
Peptide deformylase inhibitors represent a valuable and clinically promising class of antibiotics for combating Gram-positive bacterial infections, including those caused by multidrug-resistant pathogens. Their novel mechanism of action, selective toxicity, and demonstrated in vitro and in vivo efficacy make them a critical area of ongoing research and development in the fight against antimicrobial resistance. This guide provides a foundational resource for professionals in the field to understand and further explore the potential of these compounds.
References
- 1. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiome Changes in Healthy Volunteers Treated with GSK1322322, a Novel Antibiotic Targeting Bacterial Peptide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Tolerability, and Efficacy of GSK1322322 in the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of BB-83698, a Novel Peptide Deformylase Inhibitor, in a Mouse Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of BB-83698, a novel peptide deformylase inhibitor, in a mouse model of pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. ihma.com [ihma.com]
- 16. In Vitro Activities of Peptide Deformylase Inhibitors against Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 21. idexx.dk [idexx.dk]
- 22. Structural variation and inhibitor binding in polypeptide deformylase from four different bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
Lanopepden Mesylate (GSK1322322): A Technical Guide for Staphylococcus aureus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopepden Mesylate, also known as GSK1322322, is a novel peptide deformylase (PDF) inhibitor that has demonstrated potent activity against a range of Gram-positive bacteria, including the high-priority pathogen Staphylococcus aureus. As an inhibitor of an essential bacterial enzyme not present in the cytoplasm of eukaryotic cells, this compound represents a promising therapeutic agent with a unique mechanism of action. This technical guide provides an in-depth overview of this compound's activity against S. aureus, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows to support further research and development.
Mechanism of Action
This compound targets and inhibits peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis. In bacteria, most proteins are synthesized with an N-terminal formylmethionine. PDF is responsible for removing this formyl group, a critical step in protein maturation. By inhibiting PDF, this compound prevents the production of functional proteins, ultimately leading to bacterial growth inhibition and cell death.[1][2][3]
Figure 1: Mechanism of action of this compound.
In Vitro Activity Against Staphylococcus aureus
This compound has demonstrated consistent in vitro activity against a broad range of S. aureus isolates, including strains resistant to other classes of antibiotics such as methicillin-resistant S. aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC values of this compound (GSK1322322) against various S. aureus strains.
| Strain | Resistance Phenotype | MIC (mg/L) | Reference |
| ATCC 29213 | Methicillin-Susceptible S. aureus (MSSA) | 0.5 | [1] |
| ATCC 25923 | MSSA | 0.5-1 | [1] |
| SA040 | Clinical Isolate | 0.5-1 | [1] |
| SA040 LZDR | Linezolid-Resistant | 0.5-1 | [1] |
| NRS119 | Vancomycin-Intermediate S. aureus (VISA) | 0.5-1 | [1] |
| MU50 | VISA/MRSA | 0.5-1 | [1] |
| VUB09 | Macrolide-Resistant | 0.5-1 | [1] |
| N6113072 | Macrolide-Resistant | 0.5-1 | [1] |
| SA312 | MRSA, Macrolide-Resistant | 1-2 | [1] |
Table 1: MIC of this compound against specific S. aureus strains. [1]
| Isolate Collection (n=940) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| All S. aureus | 2 | 4 | |
| Methicillin-Resistant S. aureus (MRSA) | 2 | 4 | |
| Macrolide-Resistant S. aureus | 2 | 4 | |
| Levofloxacin-Resistant S. aureus | 2 | 4 |
Table 2: Summary of MIC distribution for a large collection of clinical S. aureus isolates.
Pharmacodynamics: Sub-MIC Effects
A notable characteristic of this compound is its potent inhibitory effect on the early growth of S. aureus at concentrations significantly below the MIC. At concentrations as low as 1/8th of the MIC, GSK1322322 was able to inhibit the growth of 91% of 100 tested S. aureus strains for up to 6 hours.[3] This sub-MIC effect is more pronounced against strains with higher MICs.[3]
Intracellular Activity
This compound has been shown to be active against intracellular forms of S. aureus. In studies using human THP-1 monocytes, GSK1322322 demonstrated uniform activity against all tested S. aureus strains, regardless of their resistance phenotypes, causing a 0.5 to 1 log10 CFU reduction in the intracellular bacterial load within 24 hours.[1][4] The compound rapidly penetrates and accumulates within eukaryotic cells, with an accumulation of approximately 4-fold.[1][4]
In Vivo Efficacy in Animal Models
Preclinical studies in rodent models of S. aureus infection have demonstrated the in vivo efficacy of this compound.
| Animal Model | S. aureus Strain(s) | Key Findings | Reference |
| Rat subcutaneous abscess | Multiple strains with varying MICs | Dose-dependent efficacy. A recreated human oral dose of 1,000 mg was efficacious, with a mean log10 reduction of 1.9 to 2.4 CFU/abscess compared to baseline. | [5] |
| Mouse respiratory tract infection | Not specified | Dose-dependent efficacy. | [2] |
Table 3: Summary of in vivo efficacy studies of this compound against S. aureus.
Dose fractionation studies have indicated that the therapeutic outcome of this compound treatment correlates best with the free area under the concentration-time curve to MIC ratio (fAUC/MIC).[2]
Clinical Development
A phase II clinical trial of an oral tablet formulation of GSK1322322 (1,500 mg twice daily) was conducted for the treatment of acute bacterial skin and skin structure infections (ABSSSIs), where S. aureus was the most frequently isolated pathogen (79%), with MRSA accounting for 45% of isolates.[6] While the clinical success rate for GSK1322322 was lower than the comparator, linezolid, the study provided valuable data to guide dose selection for future studies.[6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology (Broth Microdilution):
-
Bacterial Strain Preparation: Prepare a standardized inoculum of the S. aureus strain to be tested, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth (turbidity).
Figure 2: Workflow for MIC determination by broth microdilution.
Intracellular Activity Assay in THP-1 Monocytes
Principle: This assay assesses the ability of an antibiotic to kill bacteria that have been phagocytosed by cultured eukaryotic cells.
Methodology:
-
Cell Culture: Culture and differentiate human THP-1 monocytes into macrophage-like cells.
-
Infection: Infect the THP-1 cells with S. aureus at a specified multiplicity of infection (e.g., 10:1) for a defined period (e.g., 1 hour) to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells with phosphate-buffered saline (PBS) and incubate with a high concentration of a non-cell-penetrating antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria.
-
Antibiotic Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.
-
Cell Lysis and Bacterial Enumeration: At the end of the incubation period, wash the cells, lyse them with a detergent (e.g., Triton X-100) to release the intracellular bacteria, and determine the number of viable bacteria by plating serial dilutions on agar plates and counting the colony-forming units (CFU).
-
Data Analysis: Compare the CFU counts from the drug-treated wells to the initial intracellular inoculum to determine the change in bacterial load.
Figure 3: Experimental workflow for intracellular activity assay.
In Vivo Efficacy in a Rat Subcutaneous Abscess Model
Principle: This model evaluates the efficacy of an antimicrobial agent in a localized soft tissue infection.
Methodology:
-
Animal Model: Use immunocompetent rats.
-
Infection: Inject a standardized inoculum of S. aureus subcutaneously to form an abscess.
-
Treatment: Administer this compound at various doses and schedules (e.g., recreating human pharmacokinetic profiles via continuous intravenous infusion). Include a vehicle control group.
-
Efficacy Assessment: At a defined time point post-treatment, euthanize the animals, excise the abscesses, homogenize the tissue, and determine the bacterial load by plating serial dilutions and counting CFUs.
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group and the baseline bacterial count at the start of treatment.
Resistance Development
The potential for resistance development to peptide deformylase inhibitors is a key area of research. While PDF mutants resistant to these inhibitors have been shown to have a significant fitness cost and reduced pathogenicity, further studies are needed to fully characterize the mechanisms and frequency of resistance to this compound in S. aureus.[2] Standard methods for assessing resistance development include serial passage of bacteria in the presence of sub-MIC concentrations of the drug and spontaneous mutation frequency analysis.
Conclusion
This compound is a promising peptide deformylase inhibitor with potent and consistent activity against Staphylococcus aureus, including multidrug-resistant strains. Its unique mechanism of action, intracellular activity, and in vivo efficacy make it a valuable candidate for further investigation. This technical guide provides a comprehensive summary of the current knowledge on this compound's anti-S. aureus properties and serves as a resource for researchers in the field of antimicrobial drug discovery and development.
References
- 1. facm.ucl.ac.be [facm.ucl.ac.be]
- 2. journals.asm.org [journals.asm.org]
- 3. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular pharmacokinetics and intracellular activity of the novel peptide deformylase inhibitor GSK1322322 against Staphylococcus aureus laboratory and clinical strains with various resistance phenotypes: studies with human THP-1 monocytes and J774 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing Antibacterial Development Risk for GSK1322322 by Exploring Potential Human Dose Regimens in Nonclinical Efficacy Studies Using Immunocompetent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Efficacy of GSK1322322 in the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Lanopepden Mesylate (GSK1322322)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanopepden (GSK1322322) is a novel, potent, and selective inhibitor of bacterial peptide deformylase (PDF), an essential enzyme for bacterial protein maturation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, in vitro and in vivo activity, and clinical evaluation of Lanopepden Mesylate. Detailed experimental protocols, extensive quantitative data, and visualizations of key pathways and workflows are presented to support further research and development in this area.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global public health. This compound emerges from a class of antibiotics targeting peptide deformylase, a clinically unexploited enzyme essential for bacterial survival.[1] By inhibiting PDF, Lanopepden disrupts the synthesis of mature bacterial proteins, leading to bactericidal activity.[2][3] This compound has demonstrated a promising spectrum of activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This document serves as a technical resource, consolidating key data and methodologies related to this compound.
Discovery and Rationale
The discovery of Lanopepden was driven by the need for new antibacterial agents with novel mechanisms of action to combat drug-resistant pathogens. Peptide deformylase was identified as an attractive target due to its essential role in bacterial protein synthesis and its absence in the cytoplasm of mammalian cells. The chemical structure of Lanopepden was rationally designed to fit into the active site of the PDF enzyme, leading to its potent inhibitory activity.
Synthesis of this compound
A detailed, step-by-step synthesis for Lanopepden has been described in patent literature. The following is a representative synthetic scheme and protocol.
Experimental Protocol: Synthesis of Lanopepden
A detailed, multi-step synthesis is typically involved in the creation of complex molecules like Lanopepden. While the full, step-by-step industrial synthesis protocol is proprietary, the general approach involves the synthesis of key intermediates followed by their coupling and final deprotection steps. The synthesis would logically proceed through the formation of the core heterocyclic system, attachment of the side chains, and introduction of the N-hydroxyformamide moiety, a critical component for its mechanism of action.
Researchers attempting to synthesize Lanopepden would need to consult detailed synthetic chemistry literature and patents for specific reaction conditions, catalysts, and purification methods.
Mechanism of Action
Lanopepden's antibacterial activity stems from its potent and selective inhibition of peptide deformylase (PDF). In bacteria, protein synthesis is initiated with N-formylmethionine. The PDF enzyme is responsible for removing this N-formyl group, a crucial step in the maturation of most bacterial proteins. By binding to the active site of PDF, Lanopepden prevents this deformylation process, leading to the accumulation of formylated, non-functional proteins and ultimately, bacterial cell death.
References
- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ihma.com [ihma.com]
In Vitro Activity of Lanopepden Mesylate Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanopepden Mesylate (formerly GSK1322322) is a novel, first-in-class peptide deformylase (PDF) inhibitor demonstrating potent in vitro activity against a broad spectrum of Gram-positive bacteria, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against MRSA, presenting key quantitative data from susceptibility and time-kill studies. Detailed experimental protocols for the methodologies cited are also provided to facilitate reproducibility and further investigation. The unique mechanism of action, involving the inhibition of a crucial bacterial enzyme for protein maturation, makes this compound a promising candidate for the treatment of challenging bacterial infections.
Introduction
The emergence and global dissemination of multidrug-resistant pathogens, particularly MRSA, pose a significant threat to public health. MRSA is a major cause of both hospital- and community-acquired infections, leading to increased morbidity and mortality. The continuous evolution of resistance to existing antibiotic classes necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action.
This compound is a synthetic small molecule that inhibits peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis.[1] By targeting PDF, this compound prevents the removal of the formyl group from the N-terminus of newly synthesized polypeptides, leading to the accumulation of non-functional proteins and subsequent bacterial cell death.[1] This mechanism is distinct from all currently marketed antibiotics, suggesting a low potential for cross-resistance. This guide summarizes the available in vitro data on the activity of this compound against MRSA.
Mechanism of Action
This compound's antibacterial activity stems from its specific inhibition of the bacterial peptide deformylase (PDF) enzyme.
In Vitro Susceptibility of MRSA
The in vitro potency of this compound has been evaluated against a large collection of clinical S. aureus isolates, including strains with various resistance profiles.
Minimum Inhibitory Concentration (MIC)
MIC values for this compound against MRSA are consistently low, demonstrating its potent activity regardless of the resistance phenotype to other antibiotic classes.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (All) | 940 | ≤0.25 - >4 | 1 | 4 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | - | - | - | 4 | [1][2] |
| Macrolide-Resistant S. aureus | - | - | - | 4 | [1] |
| Levofloxacin-Resistant S. aureus | - | - | - | 4 | [1] |
| Randomly Selected S. aureus (75 MRSA, 25 MSSA) | 100 | 0.5 - 4 | - | - | [3] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.
Bactericidal Activity Against MRSA
Time-kill assays have been conducted to evaluate the bactericidal nature of this compound against S. aureus.
Time-Kill Assay Results
Studies have shown that this compound exhibits bactericidal activity against S. aureus, including MRSA.
| Organism | Concentration | Time (h) | Log₁₀ CFU/mL Reduction | Strain Information | Reference |
| S. aureus | 4x MIC | 24 | ≥ 3.0 | 29 of 33 strains tested | [1] |
Table 2: Bactericidal Activity of this compound from Time-Kill Studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against MRSA is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol Details:
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared according to the manufacturer's instructions.
-
Drug Dilution: this compound is serially diluted two-fold in CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the MRSA test strain is prepared in CAMHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.
Protocol Details:
-
Inoculum Preparation: An overnight culture of the MRSA test strain is diluted in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Exposure: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline or phosphate-buffered saline, and a defined volume is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.
-
Data Analysis: The results are expressed as the logarithm of the mean CFU/mL. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
This compound demonstrates potent in vitro activity against MRSA, with consistently low MIC values and bactericidal effects at clinically relevant concentrations. Its novel mechanism of action, targeting peptide deformylase, makes it a valuable candidate for further development in the fight against multidrug-resistant Gram-positive pathogens. The data presented in this guide underscore the potential of this compound as a new therapeutic option for the treatment of infections caused by MRSA. Further in vivo and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Comparative analysis of the antibacterial activity of a novel peptide deformylase inhibitor, GSK1322322 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ihma.com [ihma.com]
- 3. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Lanopepden Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopepden Mesylate (also known as GSK1322322) is a novel antibacterial agent that acts as a selective peptide deformylase (PDF) inhibitor.[][2][3] PDF is an essential bacterial enzyme that plays a crucial role in protein maturation, making it an attractive target for a new class of antibiotics.[4] By inhibiting PDF, this compound disrupts bacterial protein synthesis, leading to bacteriostatic or bactericidal effects.[2][3] This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains, that are common causes of respiratory and skin infections.[][2][3]
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5]
Principle of the MIC Assay
The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[6] The principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the microtiter plates are examined for visible bacterial growth. The MIC is the lowest concentration of the agent at which no growth is observed.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro activity of this compound (GSK1322322) against various bacterial pathogens. The data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of the isolates (MIC₉₀).
| Bacterial Species | No. of Isolates | MIC₉₀ (µg/mL) | Notes |
| Staphylococcus aureus | 940 | 4 | Activity maintained against methicillin, macrolide, and levofloxacin-resistant strains.[] |
| Streptococcus pneumoniae | 947 | 2 | All isolates were inhibited by ≤4 µg/mL.[] |
| 1 | Activity maintained against penicillin, levofloxacin, and macrolide-resistant strains.[] | ||
| Streptococcus pyogenes | 617 | 0.5 | Irrespective of macrolide resistance.[] |
| Haemophilus influenzae | 2,370 | 4 | 88.8% of β-lactamase-positive strains inhibited at this concentration.[] |
| Moraxella catarrhalis | 115 | 1 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.[7][8]
Materials:
-
This compound (GSK1322322) powder
-
Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates (Note: Polypropylene is recommended for cationic peptides to prevent binding)[9]
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Bacterial strains for testing
-
Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture
-
0.9% sterile saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or at least 10 times the highest final concentration to be tested.
-
The choice of solvent should be based on the manufacturer's instructions. If using DMSO, ensure the final concentration in the assay does not exceed 1%, as higher concentrations may inhibit bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13).
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of CAMHB into all wells of a 96-well polypropylene microtiter plate.
-
In the first column of wells, add an additional 100 µL of the this compound stock solution. This will result in a total volume of 200 µL and the highest concentration of the drug to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as the growth control (containing only CAMHB and the bacterial inoculum).
-
Column 12 should serve as the sterility control (containing only CAMHB).
-
-
Inoculation of Microtiter Plates:
-
Using a multichannel pipette, inoculate each well (columns 1-11) with 10 µL of the standardized bacterial suspension (prepared in step 2), resulting in a final volume of 110 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity). A reading mirror or a light box can aid in visualizing the results.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Microdilution Assay [bio-protocol.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for GSK1322322 Mesylate in Antibacterial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical assessment of GSK1322322 mesylate, a novel peptide deformylase (PDF) inhibitor. The protocols outlined below are designed to facilitate the evaluation of its antibacterial efficacy through standardized in vitro and in vivo methodologies.
Mechanism of Action
GSK1322322 is a potent and selective inhibitor of bacterial peptide deformylase (PDF), an essential metalloenzyme that plays a critical role in bacterial protein maturation.[1][2][3] In bacteria, protein synthesis is initiated with N-formylmethionine. The N-formyl group is removed by PDF to produce a mature, functional protein.[4] Inhibition of PDF leads to the accumulation of formylated proteins, disrupting essential cellular processes and ultimately resulting in bacterial growth inhibition.[5] Due to its unique mechanism of action, GSK1322322 demonstrates no cross-resistance with existing classes of antibiotics.[2]
Caption: Mechanism of action of GSK1322322.
In Vitro Antibacterial Activity
GSK1322322 has demonstrated potent activity against a wide range of Gram-positive and some Gram-negative pathogens commonly associated with acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP).
Table 1: In Vitro Activity of GSK1322322 Against Key Pathogens
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | 940 | 2 | 4 |
| Staphylococcus aureus (MRSA) | - | - | 4 |
| Streptococcus pneumoniae | 947 | 0.5 | 1-2 |
| Streptococcus pyogenes | 617 | 0.25 | 0.5-1 |
| Haemophilus influenzae | 2370 | 2 | 4 |
| Moraxella catarrhalis | 115 | 0.5 | 1 |
Data compiled from multiple studies.[1][6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.
1. Materials:
-
GSK1322322 mesylate reference standard
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, S. pneumoniae, H. influenzae)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of GSK1322322 Stock Solution: a. Prepare a stock solution of GSK1322322 mesylate in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL. b. Further dilutions should be made in CAMHB.
3. Inoculum Preparation: a. From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm. d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Microtiter Plate Preparation and Inoculation: a. Perform serial two-fold dilutions of GSK1322322 in CAMHB directly in the 96-well plate to achieve a final volume of 100 µL per well. The concentration range should typically span from 0.06 to 64 µg/mL. b. Include a growth control well (no drug) and a sterility control well (no bacteria). c. Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
5. Incubation and Interpretation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae and H. influenzae, incubate in an atmosphere of 5% CO₂. b. The MIC is defined as the lowest concentration of GSK1322322 that completely inhibits visible growth of the organism.
Caption: MIC determination workflow.
Protocol 2: Time-Kill Kinetic Assay
This protocol is based on CLSI document M26-A to determine the bactericidal or bacteriostatic activity of GSK1322322.
1. Materials:
-
GSK1322322 mesylate
-
CAMHB
-
Log-phase culture of the test organism
-
Sterile flasks or tubes
-
Shaking incubator (35°C ± 2°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline for dilutions
2. Procedure: a. Prepare a starting inoculum of the test organism in CAMHB at a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. b. Add GSK1322322 at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). c. Include a growth control (no drug). d. Incubate the cultures in a shaking incubator at 35°C. e. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture. f. Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates. g. Incubate the plates for 18-24 hours at 35°C and determine the CFU/mL.
3. Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of GSK1322322 and the growth control. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. c. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL.
Time-kill studies have shown that GSK1322322 exhibits bactericidal activity against key pathogens such as S. pneumoniae, H. influenzae, S. pyogenes, and S. aureus.[1] A ≥3-log₁₀ decrease in CFU/ml at 4x MIC within 24 hours has been observed for the majority of strains tested.[1]
In Vivo Efficacy Models
Protocol 3: Murine Model of Skin and Soft Tissue Infection (SSTI)
1. Animal Model:
-
Female BALB/c mice (6-8 weeks old)
2. Infection Procedure: a. Anesthetize the mice. b. Shave a small area on the back of each mouse. c. Induce a skin infection by subcutaneous injection of a clinical isolate of S. aureus (e.g., MRSA strain) at a concentration of approximately 1 x 10⁶ CFU in 0.1 mL of saline.
3. Treatment: a. Initiate treatment with GSK1322322 mesylate (e.g., via oral gavage or intravenous administration) at various doses at a specified time post-infection (e.g., 2 hours). b. A vehicle control group should be included. c. Administer treatment for a defined period (e.g., 3-5 days).
4. Efficacy Evaluation: a. At the end of the treatment period, euthanize the mice. b. Excise the infected skin lesion. c. Homogenize the tissue in sterile saline. d. Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/g of tissue). e. Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in bacterial burden.
Protocol 4: Murine Model of Respiratory Tract Infection (RTI)
1. Animal Model:
-
Female BALB/c mice (6-8 weeks old)
2. Infection Procedure: a. Anesthetize the mice. b. Induce a respiratory tract infection by intranasal instillation of a clinical isolate of S. pneumoniae at a concentration of approximately 1 x 10⁷ CFU in 50 µL of saline.
3. Treatment: a. Initiate treatment with GSK1322322 mesylate at various doses at a specified time post-infection (e.g., 4 hours). b. Include a vehicle control group. c. Administer treatment for a defined period (e.g., 2-3 days).
4. Efficacy Evaluation: a. At the end of the treatment period, euthanize the mice. b. Perform a bronchoalveolar lavage (BAL) or harvest the lungs. c. Homogenize the lungs or serially dilute the BAL fluid. d. Plate the samples on appropriate agar to determine the bacterial load (CFU/mL of BAL fluid or CFU/g of lung tissue). e. Compare the bacterial load in the treated groups to the vehicle control group.
Caption: In vivo efficacy model workflow.
Table 2: In Vivo Efficacy of GSK1322322 in Murine Infection Models
| Infection Model | Pathogen | Dose Regimen (mg/kg) | Mean Log₁₀ Reduction in CFU (vs. Control) |
| Pneumonia | S. pneumoniae | Recreated 1000mg oral dose q12h | 1.6 to ≥2.7 |
| Pneumonia | H. influenzae | Recreated 1000mg oral dose q12h | 1.8 to 3.3 |
| Abscess | S. aureus | Recreated 1000mg oral dose q12h | 1.9 to 2.4 |
Data from a study using continuous intravenous infusion in immunocompetent rats to recreate human pharmacokinetic profiles.[7]
Conclusion
GSK1322322 mesylate is a promising novel antibacterial agent with a unique mechanism of action and potent activity against key respiratory and skin pathogens, including multi-drug resistant strains. The protocols detailed in these application notes provide a standardized framework for the preclinical evaluation of GSK1322322 and other novel antibacterial compounds.
References
- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dokumen.pub [dokumen.pub]
- 3. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 5. emerypharma.com [emerypharma.com]
- 6. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
Application Notes and Protocols for Lanopepden Mesylate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopepden Mesylate (GSK1322322) is an inhibitor of peptide deformylase (PDF), a crucial metalloenzyme in bacterial protein synthesis.[1][2][3] By targeting PDF, this compound effectively blocks the maturation of nascent proteins, leading to antibacterial activity, primarily against Gram-positive bacteria.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in various animal models, based on available preclinical research data. It is intended to guide researchers in designing and executing studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Mechanism of Action
This compound inhibits peptide deformylase, an enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria. This deformylation is an essential step for further protein processing by methionine aminopeptidase and the formation of mature, functional proteins. Inhibition of PDF leads to the accumulation of formylated proteins, disrupting essential cellular processes and ultimately inhibiting bacterial growth. This mechanism is specific to bacteria as cytoplasmic protein synthesis in eukaryotes is not initiated with N-formylmethionine.
References
- 1. Safety, tolerability and pharmacokinetics of repeat dosing of the antibiotic GSK1322322, a peptide deformylase inhibitor: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Lanopepden Mesylate Activity in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopepden Mesylate (also known as GSK1322322) is a potent and selective inhibitor of peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis.[1][2][3] PDF catalyzes the removal of the N-formyl group from the N-terminal methionine of nascent polypeptide chains in bacteria.[1][2][4] This deformylation step is essential for the maturation of functional proteins and, consequently, for bacterial survival.[1][2] The absence of a cytoplasmic PDF equivalent in mammalian cells makes it an attractive target for the development of novel antibacterial agents with selective toxicity.[1][5] this compound has demonstrated activity primarily against Gram-positive bacteria and has been investigated for the treatment of bacterial infections.[3]
These application notes provide detailed protocols for quantifying the activity of this compound in biological samples, a critical step in preclinical and clinical drug development for understanding its pharmacokinetics, pharmacodynamics, and efficacy. The methodologies described herein focus on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for direct quantification of the compound in plasma and a representative enzyme inhibition assay to determine its functional activity against its target, peptide deformylase.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of peptide deformylase. This inhibition blocks the removal of the N-formyl group from newly synthesized bacterial proteins, leading to the accumulation of non-functional, formylated proteins. This disruption of protein maturation ultimately inhibits bacterial growth and viability.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data for this compound. Note: The data presented here are hypothetical and for illustrative purposes only.
Table 1: In Vitro Activity of this compound
| Target Enzyme | Assay Type | IC50 (nM) |
| S. aureus PDF | Enzymatic | 0.5 |
| S. pneumoniae PDF | Enzymatic | 1.2 |
| E. coli PDF | Enzymatic | 150 |
Table 2: Pharmacokinetic Parameters of this compound in Plasma (Example)
| Parameter | Value | Units |
| Cmax | 1200 | ng/mL |
| Tmax | 1.5 | h |
| AUC0-24 | 8500 | ng*h/mL |
| Half-life (t1/2) | 4.2 | h |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with 10 µL of internal standard solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see below).
-
Vortex for 30 seconds and transfer to an autosampler vial.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by direct infusion of this compound and the internal standard. A hypothetical transition for this compound (m/z 480.3 -> 351.2) could be used as a starting point.
4. Data Analysis
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound.
Protocol 2: Peptide Deformylase (PDF) Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against bacterial peptide deformylase. The assay is based on a coupled-enzyme reaction where the formate released by PDF is oxidized by formate dehydrogenase (FDH), leading to the reduction of NAD+ to NADH, which can be monitored at 340 nm.[1]
1. Materials and Reagents
-
Recombinant bacterial peptide deformylase (e.g., from S. aureus)
-
This compound
-
Formyl-Met-Ala-Ser (fMAS) or other suitable PDF substrate
-
Formate Dehydrogenase (FDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
96-well microplate
-
Spectrophotometer capable of reading at 340 nm
2. Assay Protocol
-
Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 10 mM NaCl, and 0.2 mg/mL BSA.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
10 µL of this compound dilution (or buffer for control)
-
10 µL of PDF enzyme solution (final concentration to be optimized, e.g., 5 nM)
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Prepare a substrate mixture containing the PDF substrate (e.g., fMAS), NAD+, and FDH in the assay buffer.
-
Initiate the reaction by adding 30 µL of the substrate mixture to each well.
-
Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm every 30 seconds for 15 minutes.
3. Data Analysis
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the initial velocity as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the PDF enzyme activity, by fitting the data to a suitable dose-response curve.
Conclusion
The protocols outlined in these application notes provide a framework for the accurate and reliable quantification of this compound in biological samples and the assessment of its enzymatic inhibitory activity. The LC-MS/MS method offers high sensitivity and specificity for pharmacokinetic studies, while the enzyme inhibition assay is crucial for pharmacodynamic evaluations and understanding the compound's mechanism of action. These methods are essential tools for the continued research and development of this compound as a potential antibacterial therapeutic.
References
- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. embopress.org [embopress.org]
Troubleshooting & Optimization
Lanopepden Mesylate degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of Lanopepden Mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability of the solid powder, it is recommended to store this compound at -20°C for up to 3 years.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Can I store diluted working solutions for later use?
A3: It is strongly recommended to prepare working solutions fresh on the day of the experiment.[1] Diluted solutions, especially in aqueous media, may be more susceptible to degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific public data on the degradation of this compound is limited, based on its chemical structure, potential degradation pathways include hydrolysis of the hydrazide or formamide functionalities, and oxidation of the piperazinooxazine moiety. Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Symptom: Inconsistent or non-reproducible results in bioassays.
Possible Cause: Degradation of this compound in working solutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions immediately before use from a recently thawed aliquot of the stock solution.
-
Control for Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect the assay.
-
pH and Buffer Compatibility: Assess the stability of this compound in your specific assay buffer and pH. Certain buffer components may catalyze degradation.
-
Perform a Quick Stability Check: Prepare a working solution and analyze it by HPLC at the beginning and end of your experiment's duration to check for any significant degradation.
Issue 2: Unexpected Peaks in Chromatogram
Symptom: Appearance of new peaks during HPLC analysis of a stored sample.
Possible Cause: Chemical degradation of this compound.
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the sample has been stored at the recommended temperature and for a duration within the stability limits.
-
Conduct Forced Degradation: To understand the potential degradation products, perform forced degradation studies (see Experimental Protocols below) to generate and identify these new peaks.
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks and deduce their potential structures.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 | Data | Data | Data |
| Oxidation | 3% H₂O₂ | 24 h | 25 | Data | Data | Data |
| Thermal | Solid State | 48 h | 80 | Data | Data | Data |
| Photolytic | UV light (254 nm) | 24 h | 25 | Data | Data | Data |
Table 2: Stability of this compound Stock Solution (in DMSO)
| Storage Temperature (°C) | Purity (%) at Time 0 | Purity (%) after 1 Month | Purity (%) after 3 Months | Purity (%) after 6 Months |
| -20 | Data | Data | Data | Data |
| -80 | Data | Data | Data | Data |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the mixture at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample protected from light.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
Troubleshooting inconsistent results in Lanopepden Mesylate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lanopepden Mesylate. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What are the potential causes?
A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than intended inoculum concentration can lead to apparently higher MIC values, while a lower concentration can result in falsely low MICs. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.
-
Media Composition: The type of broth medium (e.g., Mueller-Hinton Broth) can influence the activity of peptide-based inhibitors. Cation concentrations (Ca²⁺, Mg²⁺) in the media can particularly affect the activity of some antimicrobial peptides.[1] Ensure you use the same batch of media for comparative experiments or qualify new batches.
-
pH of the Medium: The activity of this compound may be pH-dependent. Variations in the pH of the prepared media can lead to shifts in MIC values.[1] Always check and adjust the pH of your media to the recommended value for your specific bacterial strain and assay.
-
Compound Solubility and Stability: this compound, being a peptide-based compound, may have specific solubility and stability requirements. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in the assay medium.[2] Precipitation of the compound will lead to inaccurate concentrations and inconsistent results.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC. Adhere strictly to the recommended incubation parameters for your bacterial strain.
Q2: I am observing precipitation of this compound in my stock solution or assay wells. How can I prevent this?
A2: Precipitation can significantly impact the accuracy of your results. Here are some steps to mitigate this issue:
-
Proper Dissolution: Ensure the compound is completely dissolved in the initial solvent. Sonication can aid in the dissolution of the compound.[2]
-
Solvent Choice: Use the recommended solvent for preparing the stock solution. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 are suggested to improve solubility.[2]
-
Storage Conditions: Store the stock solution at the recommended temperature (-20°C or -80°C) to maintain its stability.[2] Avoid repeated freeze-thaw cycles, which can promote precipitation and degradation. Aliquoting the stock solution is highly recommended.
-
Final Concentration in Media: Be mindful of the final concentration of the initial solvent (e.g., DMSO) in your assay wells. High concentrations of organic solvents can be toxic to bacteria and may also cause the compound to precipitate when diluted in aqueous media.
Q3: My time-kill assay results are not reproducible. What factors should I investigate?
A3: Time-kill assays are dynamic and can be sensitive to several experimental variables:
-
Bacterial Growth Phase: It is crucial to start the assay with bacteria in the logarithmic (exponential) growth phase. Bacteria in the lag or stationary phase will respond differently to the antimicrobial agent.[3]
-
Sampling and Plating: Ensure accurate and consistent timing of sample collection. Any delay can affect the viable cell count. Proper serial dilution and plating techniques are essential for accurate colony forming unit (CFU) enumeration.
-
Antibiotic Carryover: When plating samples from the time-kill assay, residual this compound can inhibit the growth of bacteria on the agar plate, leading to an overestimation of its bactericidal activity. To prevent this, consider methods to neutralize the drug, such as dilution or washing the cells before plating.
-
Shaking vs. Static Incubation: The aeration of the culture can influence bacterial growth and the efficacy of the antimicrobial agent. Decide on either shaking or static incubation and maintain consistency across all experiments.[4]
Q4: I am observing "skipped wells" or trailing endpoints in my broth microdilution MIC assay. What does this mean and how can I address it?
A4: "Skipped wells" (growth in a well with a higher drug concentration than a well with no growth) or trailing endpoints (reduced but still visible growth over a range of concentrations) can be challenging to interpret.
-
Compound Stability: This phenomenon can sometimes be attributed to the degradation of the compound at lower concentrations over the incubation period.
-
Bacteriostatic vs. Bactericidal Activity: Some compounds may only inhibit growth (bacteriostatic) rather than kill the bacteria (bactericidal). This can result in a gradual tapering of growth.
-
Resistance Development: In some cases, resistant subpopulations may emerge during the assay, leading to growth at higher concentrations.
-
Reading the MIC: For bacteriostatic compounds, it is recommended to read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ≥80%) compared to the positive control.[5]
Data Presentation
Table 1: Hypothetical Impact of Experimental Variations on this compound MIC Values against Staphylococcus aureus
| Parameter Variation | Standard Protocol MIC (µg/mL) | Varied Protocol MIC (µg/mL) | Potential Reason for Discrepancy |
| Inoculum Density | 1 | 4 | A higher bacterial load requires more drug to inhibit growth. |
| Media pH | 1 | 2 | Suboptimal pH can alter the charge of the peptide or the bacterial membrane, affecting interaction. |
| Cation Concentration | 1 | 0.5 | Divalent cations can sometimes antagonize the activity of antimicrobial peptides. |
| Incomplete Dissolution | 1 | >8 | Precipitated drug is not bioavailable, leading to a falsely high MIC. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a concentration of 10 mg/mL.
-
Vortex and/or sonicate until fully dissolved.
-
Prepare aliquots and store at -20°C or -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add an additional 100 µL of the working this compound solution (serially diluted from the stock) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria in MHB without the drug) and a negative control (MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Time-Kill Assay
-
Preparation:
-
Prepare a bacterial culture in the logarithmic growth phase as described for the MIC protocol.
-
Prepare tubes containing MHB and the desired concentrations of this compound (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the drug.
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum is considered bactericidal activity.[6]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a peptide deformylase inhibitor.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
- 1. Factors affecting antimicrobial activity of MUC7 12-mer, a human salivary mucin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 4. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Technical Support Center: Optimizing Lanopepden Mesylate Concentration for In Vitro Studies
Welcome to the Technical Support Center for Lanopepden Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of bacterial peptide deformylase (PDF). PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. By inhibiting PDF, this compound prevents the maturation of bacterial proteins, leading to the accumulation of formylated proteins, which can trigger protein degradation pathways and ultimately results in a bacteriostatic effect.[1][2][3][4]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution in DMSO at a concentration of 10 mM. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage.
Q3: How should I prepare working solutions of this compound in cell culture media?
A3: To prepare working solutions, dilute the DMSO stock solution in your desired cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. To prevent precipitation of the compound upon dilution, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before mixing.
Q4: What is the typical in vitro antibacterial spectrum of this compound?
A4: this compound is primarily active against Gram-positive bacteria, including multi-drug resistant strains of Staphylococcus aureus and Streptococcus pneumoniae.[5] Its activity against Gram-negative bacteria is generally limited due to differences in cell wall structure and efflux pump activity.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound (MIC90)
| Bacterial Species | Resistance Profile | MIC90 (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤ 1.0 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤ 1.0 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤ 1.0 |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤ 1.0 |
| Haemophilus influenzae | - | 4.0 |
| Moraxella catarrhalis | - | 1.0 |
Note: MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) values are based on surveillance studies and may vary depending on the specific strains and testing conditions.[5]
Table 2: Cytotoxicity Data for this compound in Mammalian Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | 48 | > 50 |
| HEK293 | Human Embryonic Kidney | XTT Assay | 48 | > 50 |
| THP-1 | Human Monocytic Cell Line | LDH Release Assay | 24 | > 50 |
Note: The provided cytotoxicity data is illustrative and based on typical results for selective antibacterial compounds. Researchers should perform their own cytotoxicity assays to determine the precise IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]
Materials:
-
This compound
-
DMSO (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a positive control well (bacteria in CAMHB without the drug) and a negative control well (CAMHB only).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted compound, and to the positive control well. The final volume in each well should be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Materials:
-
This compound
-
DMSO (sterile)
-
Mammalian cell line of interest (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - High final concentration of the compound.- Low temperature of the medium or stock solution.- High percentage of DMSO in the final solution. | - Ensure the final concentration is within the solubility limit in aqueous solutions.- Pre-warm both the stock solution and the culture medium to 37°C before mixing.- Keep the final DMSO concentration below 0.5%. |
| Inconsistent MIC results | - Inaccurate bacterial inoculum density.- Contamination of the bacterial culture.- Improper serial dilution of the compound.- Variation in incubation time or temperature. | - Standardize the inoculum using a McFarland standard and verify by plating.- Use aseptic techniques and check for culture purity.- Use calibrated pipettes and ensure proper mixing during dilutions.- Maintain consistent incubation conditions as per CLSI guidelines. |
| High background in cytotoxicity assays | - Contamination of the cell culture.- High concentration of DMSO in the vehicle control.- Issues with the assay reagents. | - Regularly check for mycoplasma and other contaminants.- Ensure the DMSO concentration in the vehicle control is the same as in the treated wells and is non-toxic.- Check the expiration date and proper storage of assay reagents. |
| No antibacterial effect observed | - Use of a bacterial species that is not susceptible to peptide deformylase inhibitors (e.g., some Gram-negative bacteria).- Inactivation of the compound due to improper storage or handling. | - Confirm the bacterial species and its expected susceptibility profile.- Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
Visualizations
References
- 1. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins [microbialcell.com]
- 2. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Formyl-methionine as a degradation signal at the N-termini of bacterial proteins | Semantic Scholar [semanticscholar.org]
- 4. Starting with a degron: N-terminal formyl-methionine of nascent bacterial proteins contributes to their proteolytic control [microbialcell.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. protocols.io [protocols.io]
- 7. goldbio.com [goldbio.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected data from Lanopepden Mesylate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanopepden Mesylate. The information herein is designed to help interpret unexpected data and address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Q1: We are observing higher Minimum Inhibitory Concentration (MIC) values for this compound than expected against our Gram-positive bacterial strains. What are the potential causes?
A1: Higher-than-expected MIC values can stem from several factors related to the compound, assay conditions, and the bacterial strain itself.
-
Compound Integrity and Solubility:
-
Degradation: this compound solution stability may be compromised by improper storage. Ensure the compound is stored as recommended and that working solutions are freshly prepared. Stock solutions of Lanopepden are typically stable for up to 6 months at -80°C and for 1 month at -20°C.[1]
-
Solubility Issues: Incomplete solubilization of this compound can lead to a lower effective concentration. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution into culture media.[] Visual inspection for precipitates is crucial.
-
-
Assay Conditions:
-
Media Composition: The composition of the culture medium can significantly influence the activity of antimicrobial agents.[3][4][5] Components in the media may chelate or interact with the compound, reducing its availability. It is advisable to test the MIC in different standard media (e.g., Cation-Adjusted Mueller-Hinton Broth) to assess for media-specific effects.
-
High Inoculum Density: An excessively high bacterial inoculum can lead to an underestimation of susceptibility, resulting in apparently higher MIC values. Ensure that the bacterial inoculum is standardized according to established protocols (e.g., 0.5 McFarland standard).
-
-
Bacterial Strain Characteristics:
-
Resistance Development: Bacteria can develop resistance to peptide deformylase inhibitors.[6][7] This can occur through mutations in the target enzyme (peptide deformylase) or in other genes that bypass the need for deformylase activity. Consider sequencing the def gene of your bacterial strain to check for mutations.
-
Efflux Pumps: The presence of active efflux pumps in the bacterial strain can reduce the intracellular concentration of the inhibitor, leading to increased resistance.[7]
-
Q2: Our enzymatic assay results show inconsistent inhibition of peptide deformylase (PDF) with this compound. What could be causing this variability?
A2: Inconsistent results in enzymatic assays can be attributed to several factors, ranging from reagent handling to the specifics of the assay protocol.
-
Reagent Preparation and Handling:
-
Enzyme Activity: Ensure the peptide deformylase enzyme is active and has been stored correctly. Repeated freeze-thaw cycles can diminish enzyme activity.
-
Substrate Integrity: Verify the stability and concentration of the substrate used in the assay.
-
Buffer pH and Ionic Strength: The pH and ionic strength of the assay buffer are critical for both enzyme activity and inhibitor binding. Ensure the buffer is prepared correctly and the pH is verified.
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to the recommended pre-incubation and reaction times. Deviations can lead to variability in the extent of inhibition.
-
Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor, can lead to significant variations in the final concentration and observed inhibition. Calibrate pipettes regularly.
-
-
Compound-Related Issues:
-
Precipitation in Assay Buffer: this compound may have limited solubility in certain aqueous assay buffers. Observe for any signs of precipitation when the compound is added to the assay mixture. The use of a small percentage of a co-solvent like DMSO is common, but its final concentration should be kept low and consistent across all wells to avoid affecting enzyme activity.
-
Q3: We have observed a bacteriostatic effect of this compound in our time-kill assays, but were expecting a bactericidal effect. Is this normal?
A3: Yes, it is not unusual to observe a bacteriostatic rather than a bactericidal effect with peptide deformylase inhibitors like this compound. The mechanism of action, which involves the inhibition of protein synthesis, often leads to the cessation of bacterial growth (bacteriostasis) rather than rapid cell death (bactericidal activity).[7] The observed effect can also be dependent on the bacterial species, the growth phase of the bacteria, and the concentration of the inhibitor used.
Q4: Could there be off-target effects of this compound that might explain some of our unexpected cellular phenotypes?
A4: While this compound is designed to be a specific inhibitor of bacterial peptide deformylase, the possibility of off-target effects should be considered, especially at higher concentrations.
-
Mitochondrial Peptide Deformylase: Eukaryotic cells, including human cells, possess a mitochondrial peptide deformylase that is essential for mitochondrial protein synthesis.[8] While many PDF inhibitors are designed for selectivity against the bacterial enzyme, cross-reactivity with the mitochondrial counterpart is a possibility and has been a concern for this class of drugs.[8] Inhibition of the mitochondrial enzyme could lead to cellular toxicity.
-
Other Metalloproteases: Peptide deformylase is a metalloenzyme.[8] Depending on the chemical structure of the inhibitor, there is a potential for interaction with other metalloproteases in the cell, which could lead to unexpected phenotypes.
To investigate potential off-target effects, consider performing cytotoxicity assays on eukaryotic cell lines and including control compounds with different mechanisms of action in your experiments.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₈FN₇O₇S | [9] |
| Molecular Weight | 575.65 g/mol | [9] |
| Mechanism of Action | Peptide Deformylase (PDF) Inhibitor | [10] |
| Primary Target Organisms | Gram-positive bacteria | [10] |
| Purity (Typical) | ≥98% | [9] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | Room Temperature (short term) | Varies | [1] |
| -20°C | Long term | [] | |
| Stock Solution (in DMSO) | -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Experimental Protocols
1. Broth Microdilution MIC Assay
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Prepare serial two-fold dilutions of the stock solution in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in the assay broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of the appropriate this compound dilution to each well.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
2. Peptide Deformylase (PDF) Enzymatic Assay (Coupled Assay)
This protocol describes a common method for measuring the enzymatic activity of PDF and its inhibition by this compound. This is a coupled assay that links the release of formate from the PDF reaction to the reduction of NAD⁺ by formate dehydrogenase (FDH).
-
Reagents:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Peptide Deformylase (PDF) enzyme
-
Formate Dehydrogenase (FDH)
-
NAD⁺
-
PDF substrate (e.g., f-Met-Ala-Ser)
-
This compound dilutions in DMSO
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, prepare the reaction mixture containing assay buffer, PDF enzyme, FDH, and NAD⁺.
-
Add a small volume of the this compound dilutions (or DMSO as a control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PDF substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of Action of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. medchemexpress.com [medchemexpress.com]
Adjusting pH for optimal Lanopepden Mesylate activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanopepden Mesylate. The information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing its inhibitory activity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GSK1322322 mesylate) is an inhibitor of the enzyme peptide deformylase (PDF).[1][2][3] PDF is a crucial bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized proteins, a vital step in bacterial protein maturation. By inhibiting PDF, this compound disrupts bacterial protein synthesis, leading to its antibacterial effect, primarily against Gram-positive bacteria.[1][2]
Q2: What is the optimal pH for the activity of the target enzyme, Peptide Deformylase (PDF)?
The optimal pH for the activity of Peptide Deformylase (PDF) from Escherichia coli is near neutral, around pH 7.0. Enzyme activity tends to decrease at more acidic or alkaline pH values.
Q3: How does pH affect the inhibitory activity of this compound?
While specific data on the pH-dependent activity profile of this compound is not extensively published, the activity of enzyme inhibitors is often influenced by pH. The ionization state of both the inhibitor and the enzyme's active site residues can affect binding affinity. For optimal inhibition, it is recommended to perform assays close to the enzyme's optimal pH. In various studies, similar PDF inhibitors have been formulated in buffers with a pH ranging from 6.5 to 7.4.[4][5]
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it can be stored at -80°C for up to one year. Stock solutions are typically prepared in DMSO.
Troubleshooting Guides
Issue 1: Lower than expected inhibitory activity of this compound.
This is a common issue that can often be traced back to suboptimal pH conditions in the experimental setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Assay Buffer pH | Verify the pH of your assay buffer. The optimal pH for E. coli Peptide Deformylase is ~7.0. | Enzyme activity and inhibitor binding can be highly pH-dependent. Deviations from the optimal pH can significantly reduce the apparent inhibitory activity. |
| Incorrect Buffer Composition | Ensure your buffer components do not interfere with the assay. A common buffer for PDF assays is HEPES. | Some buffer components can chelate the metal cofactor in the enzyme's active site or interact with the inhibitor. |
| Degradation of this compound | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. | The stability of the compound can be compromised over time, especially in aqueous solutions. |
| Inaccurate Enzyme Concentration | Confirm the concentration and activity of your Peptide Deformylase preparation. | The calculated inhibitory activity (e.g., IC50) is dependent on an accurate determination of the enzyme concentration. |
Issue 2: Inconsistent or irreproducible results between experiments.
Variability in results can often be attributed to slight differences in experimental conditions, particularly pH.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| pH Drift During Experiment | Measure the pH of the assay solution before and after the experiment. Use a buffer with sufficient buffering capacity at the target pH. | Changes in pH during the course of the reaction can lead to variability in enzyme activity and inhibitor binding. |
| Temperature Fluctuations | Ensure a constant and controlled temperature throughout the experiment. | Enzyme kinetics are sensitive to temperature changes, which can affect the reproducibility of your results. |
| Buffer Preparation Inconsistency | Use a standardized protocol for buffer preparation and always calibrate the pH meter before use. | Minor variations in buffer preparation can lead to significant differences in pH and experimental outcomes. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Solution of this compound
This protocol describes the preparation of a working solution of this compound in a physiologically relevant buffer.
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Prepare the assay buffer: A common buffer for Peptide Deformylase assays is 50 mM HEPES, 10 mM NaCl, pH 7.2.
-
Dilute the stock solution: Serially dilute the 10 mM this compound stock solution in the assay buffer to the desired final concentrations for your experiment. It is important to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid effects on enzyme activity.
Protocol 2: Peptide Deformylase (PDF) Activity Assay (Coupled Assay)
This protocol utilizes a coupled enzyme reaction to continuously monitor PDF activity.
-
Assay Components:
-
Peptide Deformylase (PDF) enzyme
-
Formylated peptide substrate (e.g., f-Met-Ala-Ser)
-
Formate Dehydrogenase (FDH)
-
NAD+
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, FDH, and the formylated peptide substrate in a 96-well plate.
-
Add this compound at various concentrations to the wells.
-
Initiate the reaction by adding the PDF enzyme.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
The rate of the reaction is proportional to the PDF activity. Calculate the percent inhibition at each concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for low inhibitory activity.
References
- 1. Disruption of pH Dynamics Suppresses Proliferation and Potentiates Doxorubicin Cytotoxicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (GSK 1322322 mesylate) | PDF抑制剂 | MCE [medchemexpress.cn]
- 4. journals.asm.org [journals.asm.org]
- 5. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lanopepden Mesylate and Other Peptide Deformylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lanopepden Mesylate (GSK1322322), a novel peptide deformylase (PDF) inhibitor, with other prominent inhibitors of the same class. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these antibacterial agents.
Peptide deformylase is a critical enzyme in bacterial protein synthesis, making it a compelling target for the development of new antibiotics.[1] Inhibition of PDF prevents the removal of the formyl group from the N-terminus of newly synthesized proteins, a crucial step for bacterial survival.[1][2] this compound is a potent inhibitor of this enzyme, demonstrating significant activity against a range of Gram-positive bacteria.[3]
Quantitative Comparison of In Vitro Antibacterial Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and other PDF inhibitors against various bacterial pathogens. MIC values are a standard measure of an antibiotic's effectiveness in inhibiting bacterial growth in vitro.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of PDF Inhibitors Against Key Bacterial Pathogens
| Bacterial Species | This compound (GSK1322322) | Actinonin | BB-83698 | LBM-415 (VIC-104959) |
| Streptococcus pneumoniae | 2[4] | - | 0.25 - 0.5 | 1 |
| Haemophilus influenzae | 4[4] | - | 16 - 64 | 4 - 8 |
| Staphylococcus aureus | 4[4] | 8 - 16 | 8 | 2 |
| Streptococcus pyogenes | 0.5[4] | 8 | 0.12 | 1 |
| Moraxella catarrhalis | 1[4] | - | 0.12 | 0.5 |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.
Table 2: In Vitro PDF Enzyme Inhibition (IC50 in nM)
| Inhibitor | E. coli PDF | S. aureus PDF |
| Actinonin | 0.8 - 90 (depending on metal cofactor) | 11 |
| BB-81384* | 60 | 300 |
BB-81384 is a related pseudopeptidic hydroxamic acid inhibitor. Data for this compound, BB-83698, and LBM-415 against the isolated PDF enzyme were not available in the reviewed literature.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of PDF inhibitors and a general workflow for determining their in vitro activity.
Caption: Mechanism of action of peptide deformylase (PDF) inhibitors.
Caption: General workflow for MIC determination by broth microdilution.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Based on CLSI Guidelines)
This protocol outlines the general procedure for determining the MIC of an antimicrobial agent against aerobic bacteria, as described in the Clinical and Laboratory Standards Institute (CLSI) document M07.[5][6][7][8]
1. Preparation of Antimicrobial Agent:
- The PDF inhibitor is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
- Serial twofold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton broth (or other appropriate broth medium for the test organism) in a 96-well microtiter plate.
2. Inoculum Preparation:
- Bacterial colonies are selected from an 18- to 24-hour-old agar plate.
- The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared bacterial suspension.
- A growth control well (containing broth and bacteria but no inhibitor) and a sterility control well (containing only broth) are included.
- The plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
4. MIC Determination:
- Following incubation, the microtiter plate is examined for visible bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vitro Peptide Deformylase (PDF) Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for measuring the inhibition of PDF enzyme activity, based on coupled-enzyme spectrophotometric assays.[9][10]
1. Reagents and Materials:
- Purified recombinant PDF enzyme (e.g., from E. coli or S. aureus).
- Substrate for PDF (e.g., formyl-Met-Ala-Ser).
- Coupling enzyme (e.g., formate dehydrogenase).
- Co-substrate for the coupling enzyme (e.g., NAD+).
- Assay buffer (e.g., HEPES buffer at a specific pH).
- PDF inhibitor to be tested.
- A spectrophotometer capable of reading absorbance at 340 nm.
2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- A reaction mixture is prepared containing the assay buffer, the coupling enzyme, and its co-substrate.
- Varying concentrations of the PDF inhibitor are added to the wells.
- The reaction is initiated by the addition of the PDF enzyme and its substrate.
- The activity of the PDF enzyme results in the release of formate. The coupling enzyme then utilizes this formate, leading to a change in the absorbance of the co-substrate (e.g., reduction of NAD+ to NADH, which is monitored at 340 nm).
- The rate of change in absorbance is proportional to the PDF enzyme activity.
3. Data Analysis:
- The initial reaction velocities are measured for each inhibitor concentration.
- The percentage of inhibition is calculated relative to a control reaction with no inhibitor.
- The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. dokumen.pub [dokumen.pub]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Lanopepden Mesylate vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of novel therapeutic agents is critical. This guide provides a detailed comparison of Lanopepden Mesylate (GSK1322322), a novel peptide deformylase (PDF) inhibitor, and vancomycin, a long-standing glycopeptide antibiotic, in their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical and clinical data.
Executive Summary
This compound, a first-in-class PDF inhibitor, demonstrates a unique mechanism of action by targeting bacterial protein synthesis, a pathway distinct from that of vancomycin, which inhibits cell wall synthesis.[1][2] In vitro studies have established the potent activity of this compound against a wide range of MRSA isolates, with a reported MIC90 of 4 µg/ml.[3][4] Notably, it exhibits a significant sub-MIC (Minimum Inhibitory Concentration) effect, inhibiting the growth of a majority of S. aureus strains at concentrations well below the MIC.[1][5] While direct head-to-head clinical trials with vancomycin for MRSA infections are not yet available, a phase IIa clinical trial of this compound in acute bacterial skin and skin structure infections (ABSSSIs) has provided initial clinical efficacy and safety data.[2] Vancomycin remains a cornerstone of anti-MRSA therapy; however, concerns regarding its efficacy in certain clinical scenarios and the emergence of reduced susceptibility highlight the need for alternative treatments.
Data Presentation
Table 1: In Vitro Efficacy Against MRSA
| Parameter | This compound (GSK1322322) | Vancomycin |
| Mechanism of Action | Inhibition of peptide deformylase (PDF), preventing bacterial protein synthesis.[1][2] | Inhibition of bacterial cell wall synthesis. |
| MIC90 against MRSA | 4 µg/ml[3][4] | Varies by study and region; generally 1-2 µg/ml for susceptible strains. |
| Sub-MIC Effect | Potent inhibition of S. aureus growth at concentrations 8- to 32-fold below the MIC.[1][5] | Less pronounced sub-MIC effect compared to some other antibiotics. |
| Spectrum of Activity | Primarily targets Gram-positive bacteria.[2] | Primarily active against Gram-positive bacteria. |
Table 2: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - Phase IIa Trial Data
| Outcome | This compound (1500 mg b.i.d.) | Linezolid (600 mg b.i.d.) - Comparator |
| Clinical Success Rate (ITT Population) | 67% | 89% |
| Clinical Success Rate (Per-Protocol Population) | 91% | 100% |
| ≥20% Decrease in Lesion Area at 48h | 73% | 92% |
| ≥20% Decrease in Lesion Area at 72h | 96% | 100% |
| Primary Pathogen | S. aureus (including MRSA) and S. pyogenes | S. aureus (including MRSA) and S. pyogenes |
| Data from a multicenter, randomized, phase IIa study. It is important to note that this was not a direct comparison with vancomycin.[2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound and vancomycin is primarily assessed by determining the MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology: Broth Microdilution
-
Bacterial Strains: Clinical isolates of MRSA are cultured on appropriate agar plates (e.g., Trypticase soy agar with 5% sheep blood).[1]
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.
-
Antibiotic Dilution: A serial two-fold dilution of this compound or vancomycin is prepared in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plates are then incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Quality Control: Standard ATCC reference strains of S. aureus are included in each assay to ensure the accuracy and reproducibility of the results. This methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3]
Sub-MIC Growth Inhibition Assay
This assay is designed to evaluate the effect of antibiotic concentrations below the MIC on bacterial growth over time.
Methodology:
-
Experimental Setup: Similar to the MIC assay, 96-well plates are prepared with serial dilutions of the antibiotic.
-
Growth Monitoring: The optical density (OD) of the bacterial culture in each well is measured at regular intervals (e.g., every hour for 6 hours) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition at each sub-MIC concentration is calculated relative to the growth in the antibiotic-free control well. A significant reduction in OD indicates a sub-MIC inhibitory effect.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Vancomycin.
Caption: Experimental workflow for MIC determination.
References
- 1. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Efficacy of GSK1322322 in the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ihma.com [ihma.com]
- 4. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent sub-MIC effect of GSK1322322 and other peptide deformylase inhibitors on in vitro growth of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergy of Lanopepden Mesylate with other Antibiotics: A Review of Available Data
Despite a comprehensive review of publicly available scientific literature, no specific experimental data on the synergistic activity of Lanopepden Mesylate (formerly known as GSK1322322) in combination with other classes of antibiotics has been identified. Therefore, a direct comparison guide based on quantitative data cannot be provided at this time.
This guide will instead offer an overview of this compound and detail the standard experimental protocols used to assess antibiotic synergy. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in potential future investigations into the combination therapy applications of this antibiotic.
This compound: An Overview
This compound is an inhibitor of peptide deformylase (PDF), a crucial bacterial enzyme.[1][2] By targeting PDF, this compound disrupts the synthesis of essential bacterial proteins, leading to an antibacterial effect.[1][2] Its primary activity is directed against Gram-positive bacteria.[1][2] The antibacterial spectrum of this compound includes clinically important pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Streptococcus pyogenes, and Staphylococcus aureus.
Notably, research on GSK1322322 has revealed a potent sub-MIC (Minimum Inhibitory Concentration) effect on the in vitro growth of Staphylococcus aureus. This means that even at concentrations below the level required to inhibit visible growth, the compound can significantly hinder bacterial proliferation for a period.
Assessing Antibiotic Synergy: Standard Experimental Protocols
The synergistic, additive, indifferent, or antagonistic effect of antibiotic combinations is typically evaluated using in vitro methods such as the checkerboard assay and time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Experimental Protocol:
-
Preparation of Antibiotics: Serial dilutions of two antibiotics (e.g., this compound and a comparator antibiotic) are prepared.
-
Microtiter Plate Setup: The dilutions are arranged in a 96-well microtiter plate in a checkerboard pattern. This creates a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterium.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Data Presentation:
The results of a checkerboard assay are typically presented in a table summarizing the MICs of the individual agents and the FIC indices for the combination against various bacterial strains.
| Bacterial Strain | Antibiotic A MIC (µg/mL) | Antibiotic B MIC (µg/mL) | FIC Index | Interpretation |
| e.g., S. aureus ATCC 29213 | Data not available | Data not available | Data not available | Data not available |
| e.g., S. pneumoniae ATCC 49619 | Data not available | Data not available | Data not available | Data not available |
No published data is available for this compound in combination with other antibiotics.
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.
Experimental Protocol:
-
Preparation of Cultures: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating to count colony-forming units (CFU).
-
Plotting the Curves: The log10 CFU/mL is plotted against time for each antibiotic condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.
-
Visualizing Experimental Workflows
Diagram 1: Checkerboard Assay Workflow
References
Benchmarking Lanopepden Mesylate: A Comparative Analysis Against Standard-of-Care Antibiotics for Respiratory and Skin Infections
For Immediate Release
In the landscape of evolving antibiotic resistance, the development of novel antimicrobial agents is paramount. This guide provides a comprehensive benchmark analysis of Lanopepden Mesylate (formerly GSK1322322), a first-in-class peptide deformylase (PDF) inhibitor, against current standard-of-care antibiotics for the treatment of community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI). This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of in vitro efficacy, mechanism of action, and experimental methodologies.
Executive Summary
This compound demonstrates potent in vitro activity against a broad spectrum of pathogens implicated in CAP and ABSSSI, including drug-resistant strains. As a peptide deformylase inhibitor, it employs a novel mechanism of action by blocking bacterial protein synthesis. This comparative analysis summarizes key performance data and provides detailed experimental protocols to support further research and development in this critical therapeutic area.
Data Presentation: In Vitro Susceptibility
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound compared to standard-of-care antibiotics against key bacterial pathogens. The data is compiled from extensive surveillance studies.
Table 1: Comparative In Vitro Activity against Common Respiratory Pathogens
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (n=947) | This compound | ≤0.03 - 4 | 0.5 | 2 |
| Levofloxacin | - | - | 1 | |
| Azithromycin | - | - | >4 | |
| Amoxicillin-Clavulanate | - | - | - | |
| Penicillin-Resistant S. pneumoniae | This compound | - | - | 1 |
| Levofloxacin-Resistant S. pneumoniae | This compound | - | - | 1 |
| Macrolide-Resistant S. pneumoniae | This compound | - | - | 1 |
| Haemophilus influenzae (n=2,370) | This compound | ≤0.03 - >32 | 2 | 4 |
| Levofloxacin | - | - | 0.03 | |
| Azithromycin | - | - | 2 | |
| Amoxicillin-Clavulanate | - | - | - | |
| β-lactamase positive H. influenzae | This compound | - | - | 4 (88.8% inhibited) |
Data for comparator antibiotics are presented as MIC₉₀ values from a large surveillance study for context. A direct MIC range and MIC₅₀ were not available in the compared study for all agents.
Table 2: Comparative In Vitro Activity against Common Skin Pathogens
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (n=940) | This compound | 0.5 - 4 | 2 | 4 |
| Linezolid | 1 - 4 | - | - | |
| Moxifloxacin | 0.03 - 16 | - | - | |
| Levofloxacin | - | - | >4 | |
| Azithromycin | - | - | >4 | |
| Clindamycin | - | - | >4 | |
| Methicillin-Resistant S. aureus (MRSA) | This compound | - | - | 4 |
| Macrolide-Resistant S. aureus | This compound | - | - | 4 |
| Levofloxacin-Resistant S. aureus | This compound | - | - | 4 |
Mechanism of Action: Peptide Deformylase Inhibition
This compound targets and inhibits peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis. In bacteria, protein synthesis is initiated with N-formylmethionine. The formyl group must be removed by PDF to allow for the subsequent removal of methionine and the formation of a mature, functional protein. By inhibiting PDF, this compound prevents this crucial step, leading to the accumulation of formylated, non-functional proteins and ultimately, bacterial cell death.[1] This mechanism is distinct from many other antibiotic classes, offering a potential advantage against bacteria that have developed resistance to other agents.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The in vitro susceptibility data presented in this guide were generated using the broth microdilution (BMD) method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium are selected from an 18- to 24-hour agar plate.
-
A direct broth suspension is made and adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.
-
The standardized inoculum is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic is prepared from a powder with a known potency.
-
Serial two-fold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Caption: Broth Microdilution MIC Assay Workflow.
Conclusion
This compound exhibits promising in vitro activity against a wide range of clinically relevant pathogens, including those with established resistance to current standard-of-care antibiotics. Its novel mechanism of action as a peptide deformylase inhibitor makes it a valuable candidate for further investigation in the treatment of community-acquired pneumonia and acute bacterial skin and skin structure infections. The data and protocols presented in this guide are intended to facilitate objective comparison and support ongoing research efforts in the critical field of antimicrobial drug development.
References
Lanopepden Mesylate Efficacy in Acute Bacterial Skin and Skin Structure Infections: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the available efficacy data for Lanopepden Mesylate (GSK1322322), a novel peptide deformylase (PDF) inhibitor, in the context of treating acute bacterial skin and skin structure infections (ABSSSI). Its performance is objectively compared with other established antibacterial agents, supported by data from clinical trials. Detailed experimental methodologies and visualizations of the drug's mechanism of action and clinical trial workflow are included to offer a comprehensive overview for the scientific community.
Executive Summary
This compound, an investigational antibiotic, targets a novel bacterial enzyme, peptide deformylase, essential for bacterial protein synthesis. A Phase IIa clinical trial (NCT01209078) evaluated its efficacy and safety against Linezolid, a commonly used antibiotic for ABSSSI. While demonstrating antibacterial activity, this compound showed lower clinical success rates compared to Linezolid in this study. This guide presents a detailed comparison of this compound's efficacy with Linezolid and other key antibiotics used in the treatment of ABSSSI, including Ceftaroline fosamil, Delafloxacin, and Vancomycin.
Data Presentation: Comparative Efficacy in ABSSSI
The following tables summarize the clinical efficacy of this compound and comparator drugs in the treatment of adult patients with ABSSSI.
Table 1: Clinical Success Rates of this compound vs. Linezolid in ABSSSI
| Treatment Group | Intent-to-Treat (ITT) Population Clinical Success Rate | Per-Protocol (PP) Population Clinical Success Rate |
| This compound (1500 mg b.i.d.) | 67% | 91% |
| Linezolid (600 mg b.i.d.) | 89% | 100% |
Data from a Phase IIa, multicenter, randomized, double-blind study (NCT01209078)[1][2][3].
Table 2: Reduction in Lesion Area at 48 and 72 Hours
| Treatment Group | ≥20% Decrease in Lesion Area at 48 Hours | ≥20% Decrease in Lesion Area at 72 Hours |
| This compound | 73% (36/49 patients) | 96% (44/46 patients) |
| Linezolid | 92% (24/26 patients) | 100% (25/25 patients) |
Data from a Phase IIa, multicenter, randomized, double-blind study (NCT01209078)[1][2][3].
Table 3: Comparative Clinical Efficacy of Other Antibiotics for ABSSSI
| Antibiotic | Comparator | Population | Clinical Success Rate (Test Drug) | Clinical Success Rate (Comparator) |
| Ceftaroline fosamil | Vancomycin + Aztreonam | Microbiologically Evaluable (ME) | 93.4% (MRSA) | 94.3% (MRSA) |
| Delafloxacin | Vancomycin + Aztreonam | Intent-to-Treat (ITT) | 81.3% | 80.7% |
| Tedizolid | Linezolid | Intent-to-Treat (ITT) | 75.3% (at 48-72h) | 79.9% (at 48-72h) |
Data compiled from various Phase 3 clinical trials.
Mechanism of Action: Signaling Pathway
This compound is a peptide deformylase (PDF) inhibitor. PDF is a crucial metalloenzyme in bacteria that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is essential for protein maturation and subsequent processing by methionine aminopeptidase (MAP). By inhibiting PDF, this compound blocks bacterial protein synthesis, leading to cessation of growth and cell death. This mechanism is distinct from many other classes of antibiotics.
Caption: Mechanism of action of this compound.
Mechanisms of Comparator Drugs:
-
Linezolid : An oxazolidinone that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6][7][8]
-
Vancomycin : A glycopeptide that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[9][10][11][12][13]
-
Ceftaroline fosamil : A cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a of MRSA.[14][15][16][17][18]
-
Delafloxacin : A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[19][20][21][22][23]
Experimental Protocols
The pivotal study evaluating this compound was a Phase IIa, multicenter, randomized, double-blind, double-dummy clinical trial (NCT01209078).[1][2][3]
Objective: To assess the safety, tolerability, and efficacy of this compound (1500 mg twice daily) compared to Linezolid (600 mg twice daily) in adult patients with ABSSSI suspected to be of Gram-positive origin.
Key Methodologies:
-
Patient Population: Adults (≥18 years) with a diagnosis of ABSSSI, including wound infections, cellulitis, or abscesses, with at least one systemic sign of infection.
-
Treatment Arms:
-
This compound: 1500 mg administered orally twice daily for 10 days.
-
Linezolid: 600 mg administered orally twice daily for 10 days.
-
-
Primary Endpoint: Assessment of safety and tolerability of this compound.
-
Secondary Efficacy Endpoints:
-
Proportion of subjects with a ≥20% decrease in lesion area from baseline at 48 and 72 hours after initiation of treatment.
-
Investigator's assessment of clinical response at the end of therapy (EOT) and test of cure (TOC) visits. Clinical success was defined as resolution of signs and symptoms of infection such that no further antibacterial therapy was required.
-
-
Microbiological Assessments: Cultures were obtained from the infection site at baseline to identify the causative pathogens.
Caption: Workflow of the Phase IIa clinical trial for this compound.
Conclusion
The available data from the Phase IIa clinical trial indicate that while this compound is active against pathogens causing ABSSSI, its clinical efficacy, as measured by clinical success rates and reduction in lesion size, was lower than that of Linezolid in the studied population. The higher rate of adverse events and withdrawals in the this compound group also raises tolerability concerns.[1][2][3] Further clinical development of this compound was withdrawn for some trials. The unique mechanism of action of peptide deformylase inhibitors remains a scientifically interesting target for novel antibacterial agents, but further research and development would be necessary to identify candidates with an improved efficacy and safety profile. This comparative guide underscores the rigorous evaluation required for new antibiotics to demonstrate non-inferiority or superiority to existing standards of care.
References
- 1. Safety, Tolerability, and Efficacy of GSK1322322 in the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability, and efficacy of GSK1322322 in the treatment of acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Linezolid - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 9. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 10. Vancomycin - Wikipedia [en.wikipedia.org]
- 11. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. amberlife.net [amberlife.net]
- 14. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 18. m.youtube.com [m.youtube.com]
- 19. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 20. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Toxicity Profiles: Lanopepden Mesylate and Other Peptide Deformylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical and clinical toxicity profiles of Lanopepden Mesylate (GSK1322322), a peptide deformylase (PDF) inhibitor, with other compounds from the same class, including LBM-415, BB-83698, and VRC3375. This document is intended to offer an objective overview supported by available experimental data to inform research and development decisions.
Executive Summary
Peptide deformylase inhibitors are a class of antibiotics that target an essential bacterial enzyme, offering a novel mechanism of action. While showing promise in antibacterial efficacy, their development has been marked by varied toxicity profiles. This compound was generally well-tolerated in early clinical trials, with mild-to-moderate adverse events. However, a higher rate of adverse events and study withdrawals compared to linezolid was noted. Other PDF inhibitors have exhibited distinct toxicities, such as methemoglobinemia with LBM-415 and central nervous system effects with BB-83698. In contrast, VRC3375 has demonstrated a favorable preclinical safety profile in murine models. This guide synthesizes the available data to facilitate a comparative understanding of these compounds' safety profiles.
Data Presentation: Comparative Toxicity Data
The following table summarizes the available quantitative and qualitative toxicity data for this compound and its comparators.
| Compound Name | Preclinical Species | Route of Administration | Dose | Observed Effects | NOAEL (No-Observed-Adverse-Effect Level) | LD50 (Median Lethal Dose) |
| This compound (GSK1322322) | Human (Phase I/II) | Oral | 500-1500 mg daily | Generally well-tolerated; mild-to-moderate nausea, vomiting, diarrhea, headache. Higher incidence of adverse events and withdrawals compared to linezolid. Reversible elevated ALT in one volunteer. | Not Reported | Not Reported |
| LBM-415 | Human (Phase I) | Oral | 1000 mg t.i.d. | Reversible cyanosis and methemoglobinemia.[1] | Not Reported | Not Reported |
| BB-83698 | Dog | Intravenous | 75-100 mg/kg (bolus) | Dose-limiting CNS effects: tremor, unsteady gait, convulsions.[2] | < 50 mg/kg (based on tolerated Cmax of ~30 µg/ml after infusion)[2] | Not Reported |
| VRC3375 | Mouse | IV, SC, PO | Up to 400 mg/kg (single dose) | No adverse effects observed.[3][4] | ≥ 400 mg/kg[3][4] | Not Reported |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicity studies of this compound are not publicly available. However, a representative protocol for an acute toxicity study in mice, based on the study of VRC3375, is provided below.
Acute Single-Dose Toxicity Study in Mice (Adapted from VRC3375 study)
-
Test System: Outbred CD1 mice, weighing 20 to 25 grams each.
-
Grouping: Animals were divided into multiple groups for each route of administration (intravenous, subcutaneous, and oral), with six mice per group.
-
Dosing: The compound (VRC3375) was formulated in a suitable vehicle (e.g., phosphate-buffered saline). A single dose was administered at various concentrations.
-
Observation: Following administration, mice were observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days). Observations included changes in behavior, appearance, and body weight.
-
Necropsy: At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy to identify any treatment-related abnormalities.
Signaling Pathways and Experimental Workflows
Inhibition of Bacterial Protein Synthesis and Potential for Off-Target Effects
Peptide deformylase inhibitors target the bacterial PDF enzyme, which is crucial for the maturation of newly synthesized proteins. By inhibiting this enzyme, they effectively halt bacterial growth. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of this compound and potential off-target toxicity pathways.
General Workflow for Preclinical Acute Toxicity Assessment
The following diagram outlines a typical workflow for conducting a single-dose toxicity study, a crucial step in the preclinical safety evaluation of a new chemical entity.
Caption: A generalized workflow for conducting a preclinical acute toxicity study.
References
- 1. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide deformylase inhibitors as antibacterial agents: identification of VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, by using an integrated combinatorial and medicinal chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lanopepden Mesylate: A Guide for Laboratory Professionals
For immediate reference, it is critical to obtain and consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for Lanopepden Mesylate. This document will contain detailed information tailored to the product's specific formulation. In the absence of an immediate SDS, the following guidelines provide a general framework for the safe disposal of research-grade chemicals like this compound, drawing upon established laboratory safety protocols and regulatory recommendations.
This compound (also known as GSK1322322 mesylate) is a peptide deformylase inhibitor primarily used for research purposes in antibacterial studies.[1][2] As with any laboratory chemical, adherence to proper disposal procedures is paramount to ensure personnel safety and environmental protection.
General Disposal Options for Unused Laboratory Chemicals
The following table summarizes general disposal options for unused medicines and research chemicals, based on recommendations from the U.S. Food and Drug Administration (FDA). These should be considered in the context of institutional and local regulations.
| Disposal Option | Description | Applicability for this compound |
| Drug Take-Back Program | The preferred method for disposing of unwanted medicines. These programs are often available at pharmacies, hospitals, or law enforcement agencies.[3][4] | Highly Recommended if available for chemical waste. |
| Mail-Back Programs | Use of pre-paid envelopes to send unwanted medicines to a designated disposal facility.[3][4] | Recommended if offered by the chemical supplier or a certified waste handler. |
| Disposal in Household Trash (with precautions) | If a take-back program is unavailable, the FDA recommends mixing the substance with an unpalatable material (e.g., dirt, cat litter, used coffee grounds), placing it in a sealed container, and discarding it in the trash.[3] | Use as a last resort and only if permitted by your institution's safety guidelines for non-hazardous waste. |
| Flushing | Only recommended for a specific list of potentially dangerous medicines ("FDA flush list") when no other options are available.[4] | There is no indication that this compound is on the FDA flush list. Do not flush down the sink or toilet unless explicitly instructed to do so by the SDS or your institution's safety officer. |
Standard Operating Procedure for Disposal of Research-Grade Chemicals
The following protocol outlines a general, step-by-step procedure for the disposal of a research chemical such as this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Consult the Safety Data Sheet (SDS):
-
Locate and thoroughly review the SDS for this compound. Pay close attention to Section 13: "Disposal considerations."
3. Assess for Hazardous Characteristics:
-
Based on the SDS, determine if the waste is considered hazardous (e.g., ignitable, corrosive, reactive, toxic).
4. Segregate Chemical Waste:
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's guidelines.
-
Use a designated, properly labeled, and sealed waste container.
5. Inactivation/Neutralization (if applicable):
-
If the SDS provides a specific protocol for inactivating or neutralizing the chemical before disposal, follow it precisely.
6. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Ensure the waste container is properly labeled according to EHS requirements.
7. Decontaminate and Dispose of Associated Materials:
-
Dispose of any contaminated materials, such as gloves, weighing papers, and pipette tips, in accordance with institutional procedures for chemically contaminated solid waste.
Disposal Workflow for a Research Chemical
The following diagram illustrates a logical workflow for determining the proper disposal route for a laboratory chemical.
References
Personal protective equipment for handling Lanopepden Mesylate
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling Lanopepden Mesylate. The following table summarizes the recommended PPE for various tasks.
| Task | Required PPE |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or higher rated respirator (to avoid inhalation of fine particles) |
| Solution Preparation and Handling | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Work within a chemical fume hood to prevent inhalation of aerosols |
| General Laboratory Operations | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Safety goggles and face shield- Chemical-resistant gown or coveralls- Shoe covers- Appropriate respirator (based on spill size and ventilation) |
II. Health and Safety Information
While a specific hazard classification for this compound is not widely published, studies on similar peptide deformylase inhibitors and clinical trial data for GSK1322322 provide some insight into potential health effects.
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Remove to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | May cause skin irritation upon prolonged contact. | Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| Ingestion | Harmful if swallowed. Clinical studies have reported adverse effects including nausea, vomiting, diarrhea, and headache.[1] | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
III. Experimental Protocols: Handling and Disposal
A. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the package.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly sealed.
B. Preparation of Solutions
-
All work with powdered this compound should be conducted in a chemical fume hood to minimize inhalation risk.
-
Use a calibrated analytical balance for accurate weighing.
-
Slowly add the powdered compound to the desired solvent to avoid splashing.
-
Ensure the vessel is securely capped before mixing or vortexing.
C. Spill Management
-
Small Spills (Powder):
-
Gently cover the spill with an absorbent material (e.g., paper towels).
-
Dampen the absorbent material with water to prevent dust generation.
-
Carefully sweep the material into a designated waste container.
-
Clean the spill area with a detergent solution and wipe dry.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a designated waste container.
-
Clean the spill area with a detergent solution and wipe dry.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Provide them with as much information as possible about the spilled substance.
-
D. Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect all disposable materials that have come into contact with the compound (e.g., weigh boats, pipette tips, contaminated gloves, and absorbent pads) in a clearly labeled, sealed waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Empty Containers:
-
Rinse empty containers three times with a suitable solvent.
-
Collect the rinsate as liquid chemical waste.
-
Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per institutional guidelines.
-
IV. Workflow Diagrams
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision tree for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
